molecular formula C11H10F3N5O2 B2491910 N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396791-68-6

N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2491910
CAS No.: 1396791-68-6
M. Wt: 301.229
InChI Key: JIOZDDARCLMRTG-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, a trifluoromethyl group, and a carboxamide functional group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxamide Formation: The carboxamide group is formed by reacting the tetrazole intermediate with methoxyamine and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into biological processes.

Medicine

Medicinally, this compound has potential applications in drug discovery and development. Its tetrazole ring is a bioisostere for carboxylic acids, making it a valuable scaffold for designing enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in proteins. The tetrazole ring can mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylic acid substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide
  • N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)benzamide
  • N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)propionamide

Uniqueness

Compared to similar compounds, N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide stands out due to its tetrazole ring, which provides unique electronic and steric properties. This makes it particularly useful in applications requiring specific binding interactions and stability under various conditions.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

N-methoxy-N-methyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c1-18(21-2)10(20)9-15-17-19(16-9)8-5-3-7(4-6-8)11(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOZDDARCLMRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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